3-methyl-1H-indol-4-amine
Overview
Description
3-methyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are important in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
3-Methyl-1H-indol-4-amine, like many indole derivatives, plays a significant role in cell biology . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular and cellular level, contributing to their therapeutic effects.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-methyl-1H-indol-4-amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . Other methods include multicomponent reactions and the use of various catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinones and other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Scientific Research Applications
3-methyl-1H-indol-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and microbial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
3-methylindole: A closely related compound with similar properties.
4-aminoindole: Another derivative with distinct biological activities.
Uniqueness
3-methyl-1H-indol-4-amine is unique due to its specific substitution pattern, which can lead to different biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
3-methyl-1H-indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZQHYNSTWNYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC=CC(=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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